molecular formula C12H9N5O3 B12487631 1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B12487631
M. Wt: 271.23 g/mol
InChI Key: SZXVKDRAIRAISF-UHFFFAOYSA-N
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Description

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid is a heterocyclic compound that contains multiple functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under specific conditions. The pyridine and imidazole rings are then introduced through subsequent reactions, often involving condensation and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
  • 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan
  • 5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

Uniqueness

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H9N5O3

Molecular Weight

271.23 g/mol

IUPAC Name

1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C12H9N5O3/c1-7-15-10(16-20-7)8-3-2-4-13-11(8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19)

InChI Key

SZXVKDRAIRAISF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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